Cas no 1085-84-3 (3-Azaspiro[5.5]undecane,3-(phenylmethyl)-, hydrochloride (1:1))

3-Azaspiro[5.5]undecane,3-(phenylmethyl)-, hydrochloride (1:1) structure
1085-84-3 structure
Product Name:3-Azaspiro[5.5]undecane,3-(phenylmethyl)-, hydrochloride (1:1)
CAS No:1085-84-3
MF:C17H26ClN
MW:279.84804391861
CID:168218
PubChem ID:6451181
Update Time:2025-04-19

3-Azaspiro[5.5]undecane,3-(phenylmethyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Azaspiro[5.5]undecane,3-(phenylmethyl)-, hydrochloride (1:1)
    • 3-benzyl-3-azaspiro[5.5]undecane hydrochloride
    • 3-Benzyl-3-azaspiro(5.5)undecane HCl
    • 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride
    • DTXSID80148575
    • NS00041639
    • 3-benzyl-3-azaspiro[5.5]undecane;hydrochloride
    • EINECS 214-117-1
    • 1085-84-3
    • Inchi: 1S/C17H25N.ClH/c1-3-7-16(8-4-1)15-18-13-11-17(12-14-18)9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-15H2;1H
    • InChI Key: CJZHVBQUTWNTNC-UHFFFAOYSA-N
    • SMILES: Cl.N1(CC2C=CC=CC=2)CCC2(CC1)CCCCC2

Computed Properties

  • Exact Mass: 279.17558
  • Monoisotopic Mass: 279.1753775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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